![molecular formula C10H14 B093057 p-Mentha-1,3,8-triene CAS No. 18368-95-1](/img/structure/B93057.png)
p-Mentha-1,3,8-triene
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Overview
Description
P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.
p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Medicinal Applications
Antiemetic Properties
Research has demonstrated that essential oils containing p-Mentha-1,3,8-triene exhibit significant antiemetic effects. A clinical trial involving Mentha spicata and Mentha piperita essential oils showed a marked reduction in chemotherapy-induced nausea and vomiting (CINV) among patients treated with these oils compared to controls. The study highlighted not only the efficacy but also the cost-effectiveness of using these essential oils in clinical settings .
Antimicrobial Activity
The antifungal properties of this compound have been investigated in various studies. For instance, a study on Mentha piperita essential oil revealed its effectiveness against Fusarium sporotrichioides with determined minimum inhibitory concentration (MIC) values indicating substantial antifungal activity . The essential oil's composition was analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of this compound among other active compounds.
Agricultural Applications
Insecticidal Activity
this compound has shown promise as an insecticide. Research indicates that it can be effective against pests such as the maize weevil (Sitophilus zeamais). The essential oil derived from Chenopodium ambrosioides was found to contain this compound and exhibited significant insecticidal activity .
Food Science Applications
Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its olfactory characteristics can enhance the sensory properties of food products. Studies have explored its synthesis and olfactory evaluation to develop new flavor profiles for culinary applications .
Data Table: Summary of Applications
Case Studies
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Clinical Trial on CINV
A randomized double-blind study assessed the efficacy of Mentha spicata and Mentha piperita essential oils in managing CINV. Results indicated a statistically significant reduction in emetic events among treatment groups compared to controls . -
Antifungal Study on Mentha piperita
An investigation into the antifungal effects of Mentha piperita essential oil demonstrated its capability to inhibit fungal growth effectively. The study utilized both MIC and morphological assessments to evaluate the impact on Fusarium sporotrichioides .
Properties
CAS No. |
18368-95-1 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
XNMPFDIYAMOYRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(CC1)C(=C)C |
Canonical SMILES |
CC1=CC=C(CC1)C(=C)C |
Key on ui other cas no. |
18368-95-1 |
Synonyms |
p-menthatriene,p-mentha-1,3,8-triene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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